Cas no 1119396-15-4 (5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole)

5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2-chloropyridinyl group at the 5-position and a 2-methoxyphenyl group at the 3-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. The chloropyridine moiety enhances reactivity for further functionalization, while the methoxyphenyl group contributes to lipophilicity and binding affinity. Its rigid oxadiazole scaffold is advantageous for designing bioactive molecules with improved stability and selectivity. The compound is particularly useful in the synthesis of potential kinase inhibitors and other targeted therapeutics.
5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole structure
1119396-15-4 structure
Product Name:5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole
CAS No:1119396-15-4
MF:C14H10ClN3O2
MW:287.701101779938
CID:5156940
Update Time:2025-06-12

5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 5-(2-chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole
    • 2-Chloro-4-[3-(2-methoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-pyridine
    • 5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole
    • Inchi: 1S/C14H10ClN3O2/c1-19-11-5-3-2-4-10(11)13-17-14(20-18-13)9-6-7-16-12(15)8-9/h2-8H,1H3
    • InChI Key: KBABFMMYBONNMA-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CN=1)C1=NC(C2C=CC=CC=2OC)=NO1

Computed Properties

  • Exact Mass: 287.046
  • Monoisotopic Mass: 287.046
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 61

5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM485981-1g
5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole
1119396-15-4 97%
1g
$681 2023-03-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD606539-1g
5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole
1119396-15-4 97%
1g
¥4774.0 2023-04-05

Additional information on 5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole

Recent Advances in the Study of 5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole (CAS: 1119396-15-4)

The compound 5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole (CAS: 1119396-15-4) has recently emerged as a promising scaffold in medicinal chemistry research. This heterocyclic compound, featuring both oxadiazole and pyridine moieties, has drawn significant attention due to its potential pharmacological applications. Recent studies have focused on its synthesis optimization, structural characterization, and biological evaluation, particularly in the context of kinase inhibition and anti-inflammatory activity.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against several protein kinases involved in inflammatory pathways. The researchers employed molecular docking studies to elucidate the binding mode of 1119396-15-4 within the ATP-binding pocket of target kinases, revealing key interactions with hinge region residues. These findings were supported by in vitro enzymatic assays showing IC50 values in the low micromolar range for selected kinase targets.

Structural-activity relationship (SAR) studies have been conducted to explore modifications of the 1,2,4-oxadiazole core and the substitution patterns on both the pyridine and phenyl rings. Research indicates that the 2-chloro substituent on the pyridine ring and the 2-methoxy group on the phenyl ring are crucial for maintaining biological activity. These findings were published in a recent issue of Bioorganic & Medicinal Chemistry Letters, highlighting the compound's potential as a lead structure for further optimization.

The synthetic route to 1119396-15-4 has been refined in recent years, with several research groups reporting improved yields and purity. A 2022 publication in Organic Process Research & Development described a scalable synthesis method using microwave-assisted cyclization, achieving an overall yield of 68% with >99% purity. This advancement addresses previous challenges in the large-scale production of this compound for preclinical studies.

Current research directions include investigating the compound's pharmacokinetic properties and potential therapeutic applications. Preliminary in vivo studies in rodent models have shown promising anti-inflammatory effects with favorable safety profiles. However, further optimization of the molecule's metabolic stability and bioavailability is needed before clinical development can be considered.

The unique structural features of 5-(2-Chloropyridin-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole continue to attract interest from both academic and industrial researchers. Its dual functionality as both a hydrogen bond acceptor and donor, combined with appropriate lipophilicity, makes it an attractive scaffold for drug discovery programs targeting various disease pathways.

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